molecular formula C18H23N3O3 B7030008 N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B7030008
M. Wt: 329.4 g/mol
InChI Key: WKMNJZIJWCMKNM-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of an oxazole ring, a pyrrolidine ring, and an ethoxyphenyl group

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-23-15-9-7-14(8-10-15)16-6-5-11-21(16)18(22)19-17-12(2)20-24-13(17)3/h7-10,16H,4-6,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMNJZIJWCMKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-aminophenol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of 4-ethoxybenzaldehyde with an appropriate amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the oxazole and pyrrolidine intermediates using suitable coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Functionalized derivatives with various substituents.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-phenylpyrrolidine-1-carboxamide
  • N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide
  • N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide

Uniqueness: N-(3,5-dimethyl-1,2-oxazol-4-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

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